6-Chloro-3H-isobenzofuran-1-one can be classified as:
The synthesis of 6-Chloro-3H-isobenzofuran-1-one typically involves chlorination reactions, often using methods such as the Friedel-Crafts acylation or direct chlorination of isobenzofuran-1-one.
These methods yield 6-Chloro-3H-isobenzofuran-1-one with varying degrees of efficiency and purity, often requiring purification techniques such as recrystallization or chromatography.
The molecular structure of 6-Chloro-3H-isobenzofuran-1-one features a fused bicyclic system comprising a benzene ring and a furan ring.
Common techniques used to analyze its structure include:
6-Chloro-3H-isobenzofuran-1-one participates in several chemical reactions owing to its reactive functional groups.
The mechanism of action for 6-Chloro-3H-isobenzofuran-1-one largely depends on its interactions with biological targets, particularly in medicinal chemistry applications.
Characterization often involves:
6-Chloro-3H-isobenzofuran-1-one has several scientific applications:
6-Chloro-3H-isobenzofuran-1-one is a chlorinated derivative of isobenzofuran-1(3H)-one, characterized by a fused benzofuran system with a lactone functional group. Its molecular formula is C₈H₅ClO₂, corresponding to a molecular weight of 168.58 g/mol. The systematic IUPAC name is 6-chloro-1,3-dihydro-2-benzofuran-1-one, reflecting the chlorine substituent at the 6-position of the benzofuran ring system. This compound is alternatively named 6-chloroisobenzofuran-1(3H)-one in chemical databases, emphasizing the presence of the lactone ring (where the "1(3H)" denotes the reducible carbonyl group). Key identifiers include CAS Registry Number 19641-29-3 and canonical SMILES string "C1C2=C(C=C(C=C2)Cl)C(=O)O1", which encodes the bicyclic structure with chlorine adjacent to the lactone moiety. Its InChIKey (LRPVIFOWOOZXEW-UHFFFAOYSA-N) provides a unique digital fingerprint for chemical tracking and database searches [4] [5] [6].
Table 1: Chemical Identifiers of 6-Chloro-3H-isobenzofuran-1-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 6-chloro-1,3-dihydro-2-benzofuran-1-one |
| Systematic Name | 6-Chloro-3H-isobenzofuran-1-one |
| CAS Registry No. | 19641-29-3 |
| Molecular Formula | C₈H₅ClO₂ |
| Molecular Weight | 168.58 g/mol |
| SMILES | C1C2=C(C=C(C=C2)Cl)C(=O)O1 |
| InChIKey | LRPVIFOWOOZXEW-UHFFFAOYSA-N |
The exploration of isobenzofuranones emerged in parallel with broader advances in heterocyclic chemistry during the mid-20th century. While early benzofuran chemistry dates to the 19th century (e.g., Rap and Stoermer's 1895 benzofuran synthesis), systematic studies on substituted isobenzofuranones intensified in the 1960s–1980s. The synthesis of 6-chloro-3H-isobenzofuran-1-one specifically arose from efforts to modify the isobenzofuranone core for enhanced reactivity and biological activity. Key milestones include:
6-Chloro-3H-isobenzofuran-1-one occupies a critical niche in heterocyclic chemistry due to three intersecting attributes: its lactone reactivity, aromatic substitution profile, and bioactivity potential. Its significance manifests in three domains:
Table 2: Influence of Substituents on Isobenzofuranone Properties
| Substituent | Position | Lactone Carbonyl IR (cm⁻¹) | Electrophilic Substitution Preference | Key Applications |
|---|---|---|---|---|
| H | - | ~1760 | C4/C6/C7 | Basic scaffold, limited utility |
| Cl | C6 | ~1775 | C5 (ortho to Cl) | SNAr reactions, polymer precursors |
| F | C6 | ~1772 | C5/C7 | PET imaging agents |
| OCH₃ | C5 | ~1750 | C4/C6 | Fluorescent probes |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: